(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride
Description
(2-Fluoropyridin-3-yl)hydrazine dihydrochloride is a fluorinated hydrazine derivative with the molecular formula C₆H₇N₂F·HCl and a molecular weight of 162.59 g/mol . As a hydrochloride salt, it is typically a white crystalline solid, soluble in water, and utilized in pharmaceutical synthesis and organic chemistry research. The fluorine substituent at the 2-position of the pyridine ring introduces electron-withdrawing effects, which may enhance stability and influence reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-5-4(9-7)2-1-3-8-5;;/h1-3,9H,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZOIXWBWAZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to yield (2-Fluoropyridin-3-yl)hydrazine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-hydrazinopyridine is an organic compound with a hydrazine functional group attached to a pyridine ring substituted with a fluorine atom. It is significant in medicinal chemistry and organic synthesis because of its reactivity and applications in drug development and material science.
Synthesis
2-Fluoro-3-hydrazinopyridine can be synthesized from precursors, such as through the reaction of 2,3-difluoropyridine with tert-butoxycarbonyl hydrazide in the presence of potassium carbonate and a catalyst. This synthesis method improves safety by avoiding the use of hydrazine hydrate.
Classification
2-Fluoro-3-hydrazinopyridine is a pyridine derivative and a hydrazine derivative because of the hydrazine moiety (-NH-NH2) attached to the pyridine ring.
Reactivity
The chemical reactivity of 2-Fluoro-3-hydrazinopyridine involves nucleophilic attack by the nitrogen atoms of the hydrazine group on electrophilic centers in other molecules. Kinetic studies suggest these reactions proceed via concerted mechanisms, influenced by solvent effects and temperature, which can optimize yields and selectivity. Spectroscopic techniques like NMR and IR spectroscopy are used to confirm its structure through characteristic peaks corresponding to functional groups present.
Applications
2-Fluoro-3-hydrazinopyridine is a building block in organic synthesis. Some applications include:
Use in Pyrazole Synthesis
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Physical Properties of Hydrazine Dihydrochloride Derivatives
Key Observations :
- Stability : The fluorinated derivative likely exhibits higher stability than diphenyl-dibenzylhydrazine dihydrochloride, which decomposes due to weak pentavalent nitrogen bonds . Fluorine’s electronegativity may strengthen the N–N bond and reduce susceptibility to hydrolysis.
- Solubility : All listed derivatives are water-soluble, making them suitable for aqueous reactions.
Key Observations :
- Cyclization Efficiency: The fluorinated derivative reacts with chromones to form trifluoromethylpyrazoles under reflux in ethanol, demonstrating regioselectivity influenced by the fluorine substituent . In contrast, methoxy-substituted analogs (e.g., 6-methoxy derivative) may exhibit altered reaction kinetics due to electronic effects .
Biological Activity
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride, a compound classified under hydrazines, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorinated pyridine ring and a hydrazine moiety. Its chemical structure can be represented as follows:
This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of kinases, which are crucial for cell signaling and proliferation. By binding to the active sites of these enzymes, it can impede their activity, potentially leading to reduced tumor growth in cancer models .
- Reactive Oxygen Species (ROS) Generation : Like many hydrazine derivatives, this compound may induce oxidative stress by generating ROS during its metabolic processes. This can lead to apoptosis in cancer cells, enhancing its anticancer properties .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The compound's effectiveness is often linked to its ability to induce apoptosis and disrupt cell cycle progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes or by inducing oxidative damage within microbial cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Inhibition of Kinases : A study published in the Journal of Medicinal Chemistry reported that derivatives of hydrazines, including this compound, showed promising results as kinase inhibitors, with IC50 values indicating potent activity against specific targets .
- Antitumor Efficacy : In vivo experiments demonstrated that administration of this compound led to significant tumor regression in murine models, with mechanisms involving both direct cytotoxic effects on tumor cells and modulation of immune responses .
- Safety Profile : Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks associated with hydrazine derivatives, necessitating careful evaluation in clinical settings .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| (2-Fluoropyridin-3-yl)hydrazine | Anticancer | 15 | Effective against breast cancer cells |
| 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine | Antimicrobial | 20 | Displays broad-spectrum activity |
| Pyrazolo-pyridone derivatives | Enzyme inhibition | 10 | Stronger kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
